molecular formula C5H6BrN3O3 B1378721 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol CAS No. 1429309-32-9

2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol

Cat. No. B1378721
M. Wt: 236.02 g/mol
InChI Key: LOQUSLBXRGRGKO-UHFFFAOYSA-N
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Description

“2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol” is a chemical compound with the CAS Number: 1429309-32-9. It has a linear formula of C5H6BrN3O3 . The compound is white to yellow solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(4-bromo-5-nitro-1H-pyrazol-1-yl)ethan-1-ol . The InChI code is 1S/C5H6BrN3O3/c6-4-3-7-8(1-2-10)5(4)9(11)12/h3,10H,1-2H2 . The molecular weight of the compound is 236.02 .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . The storage temperature is at room temperature .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • The development of pyrazole-based compounds through various chemical reactions has been a significant area of research. For instance, studies have reported on the synthesis of novel 4-bromo-1-hydroxypyrazole 2-oxides and their derivatives with potential application in medicinal chemistry due to their structural complexity and bioactivity potential (Hansen et al., 1994).

Applications in Organic Synthesis

  • A general approach for assembling polysubstituted pyrazoles and isoxazoles via a ring closure-ring opening domino reaction highlights the versatility of pyrazole-based compounds in constructing complex molecular architectures. This method opens up new avenues for synthesizing bioactive compounds and further derivatization into molecules with antitumor properties (Chagarovskiy et al., 2016).

Antimicrobial and Biological Studies

  • The synthesis and characterization of novel thiazolyl-pyrazoline derivatives bearing triazole moieties have been reported. These studies not only contribute to the field of organic synthesis but also indicate the potential biological activities of these compounds, with some demonstrating significant antimicrobial properties (Sherkar & Bhandarkar, 2015).

Nanoparticle Formulation for Enhanced Solubility

  • Research into developing water-soluble formulations of pyrazole derivatives for potential clinical applications has shown promising results. For example, a study on the encapsulation of 2-(4-Bromo-3,5-diphenyl-pyrazol-1-yl)-ethanol in biodegradable dendrimers resulted in nanoparticles with significantly enhanced water solubility, demonstrating the compound's potential in biomedical applications (Alfei et al., 2021).

Safety And Hazards

The compound has several hazard statements including H302, H315, H320, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

2-(4-bromo-5-nitropyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O3/c6-4-3-7-8(1-2-10)5(4)9(11)12/h3,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQUSLBXRGRGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1Br)[N+](=O)[O-])CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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